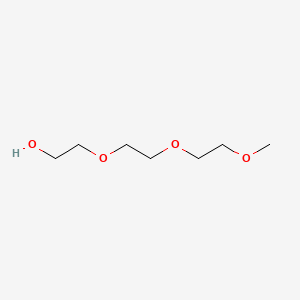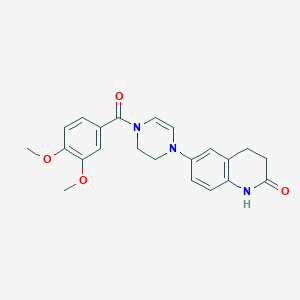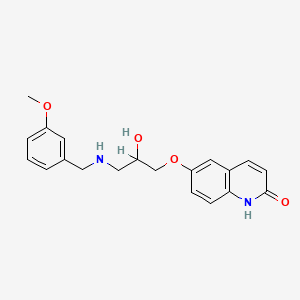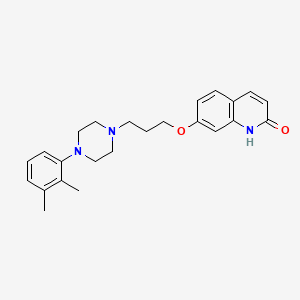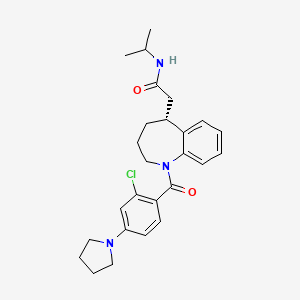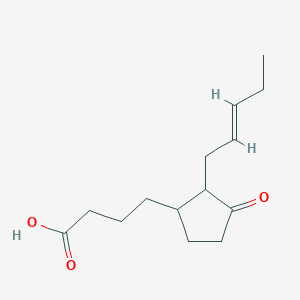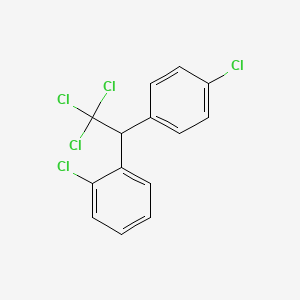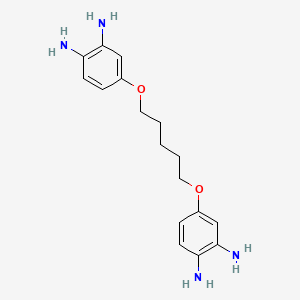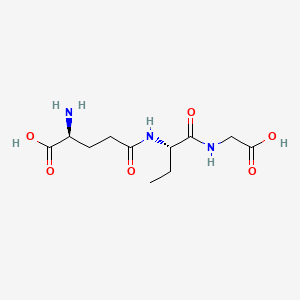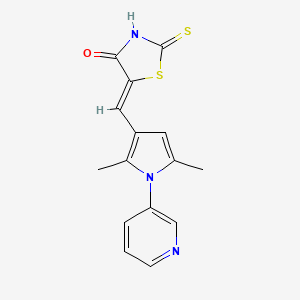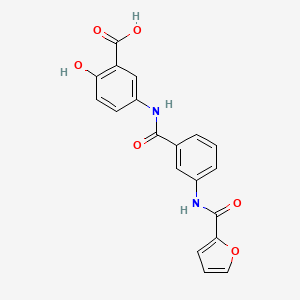
OSS_128167
概要
説明
OSS-128167は、哺乳類サーチュインファミリーのメンバーであるサーチュイン6(SIRT6)を特異的に標的とする、新規な低分子阻害剤です。サーチュインは、ADPリボシル化酵素とNAD+依存性デアセチラーゼとして機能する高度に保存されたタンパク質です。 OSS-128167は、さまざまな固形腫瘍、多発性骨髄腫、その他の疾患の発症と進展に密接に関連するSIRT6を阻害する能力により、さまざまな科学研究分野で大きな可能性を示しています .
科学的研究の応用
OSS-128167 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of SIRT6 in various biochemical pathways.
Biology: OSS-128167 is used to investigate the biological functions of SIRT6, including its role in DNA repair, telomere maintenance, and metabolism.
Medicine: The compound has shown potential in cancer therapy, particularly in sensitizing multiple myeloma cells to chemotherapy. It also exhibits antiviral properties by inhibiting the transcription and replication of hepatitis B virus.
作用機序
OSS-128167は、SIRT6を選択的に阻害することで効果を発揮します。SIRT6は、DNA修復、テロメアの維持、代謝調節を含むさまざまな細胞プロセスに関与しています。OSS-128167は、SIRT6を阻害することで、これらのプロセスを調節し、ヒストンタンパク質のアセチル化の増加、遺伝子発現の変化、がん細胞の化学療法に対する感受性の向上などの効果をもたらす可能性があります。 関与する分子標的と経路には、PI3K/Akt/mTORシグナル伝達経路とペルオキシソーム増殖剤活性化受容体α(PPARα)経路が含まれます .
生化学分析
Biochemical Properties
OSS_128167 interacts with SIRT6, a highly conserved ADP-ribosylase and NAD+ dependent deacylase . The compound is known to inhibit SIRT6, thereby affecting various biochemical reactions . It has been found to increase the acetylation level of H3K9 and glucose uptake, and decrease TNF-α secretion .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease the level of HBV core DNA and 3.5-Kb RNA in vitro . Furthermore, it has been shown to suppress the growth of DLBCL cells in vitro and in vivo . It also causes enforced apoptosis rates, induces G2/M phase arrest , and enhances sensitivity to Doxorubicin (ADR) and bendamustine .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits SIRT6, thereby increasing the levels of inflammatory factors and reactive oxygen species (ROS) in vitro and in vivo . It also activates PI3K/Akt/mTOR signaling .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have significant effects on cellular function. For instance, it has been found to markedly suppress the level of HBV DNA and 3.5-Kb RNA in HBV transgenic mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to upregulate peroxisome proliferator-activated receptors α (PPARα) expression .
準備方法
OSS-128167の合成は、市販の出発物質から始まる複数の段階を含みます。合成経路には、通常、アミド結合形成、エステル化、環化などの化学反応によるキー中間体の形成が含まれます。最終生成物は、再結晶またはクロマトグラフィーなどの精製プロセスによって得られます。 OSS-128167の工業生産方法は広く文書化されていませんが、化合物の純度と一貫性を確保しながら、実験室の合成手順をスケールアップする必要があると考えられます .
化学反応の分析
OSS-128167は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
科学研究への応用
OSS-128167は、幅広い科学研究への応用があります。
化学: さまざまな生化学経路におけるSIRT6の役割を研究するためのツール化合物として使用されます。
生物学: OSS-128167は、DNA修復、テロメアの維持、代謝における役割を含む、SIRT6の生物学的機能を調査するために使用されます。
医学: この化合物は、特に多発性骨髄腫細胞の化学療法に対する感作において、がん治療に可能性を示しています。また、B型肝炎ウイルスの転写と複製を阻害することにより、抗ウイルス特性も示しています。
類似化合物との比較
OSS-128167は、他のサーチュイン阻害剤と比較して、SIRT6に対する高い選択性でユニークです。類似の化合物には以下が含まれます。
Sirtinol: 複数のサーチュインファミリーメンバーを標的とする非特異的サーチュイン阻害剤。
EX-527: サーチュインファミリーの別のメンバーであるSIRT1の選択的阻害剤。
Tenovin-6: SIRT1とSIRT2の阻害剤。OSS-128167は、SIRT6に対する特異性により際立っており、このサーチュインのユニークな機能を研究するための貴重なツールとなっています.
特性
IUPAC Name |
5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWLEGCECXGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is OSS_128167 and what is its primary target?
A1: this compound (5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid) is a small molecule inhibitor that specifically targets Sirtuin 6 (SIRT6). [, ] SIRT6 is a member of the sirtuin family of proteins, which are involved in various cellular processes, including DNA repair, metabolism, and inflammation.
Q2: How does this compound interact with SIRT6 and what are the downstream effects of this interaction?
A2: While the precise mechanism of interaction between this compound and SIRT6 requires further investigation, studies suggest that this compound inhibits SIRT6 activity. [, , , ] This inhibition has been linked to several downstream effects, including:
- Downregulation of PI3K/Akt/mTOR signaling: This signaling pathway is often dysregulated in cancer cells, contributing to their uncontrolled growth and survival. Studies show that this compound can inhibit the phosphorylation of PI3K and its downstream targets, Akt and mTOR, ultimately suppressing the growth of diffuse large B-cell lymphoma (DLBCL) cells. [, ]
- Activation of the ERK1/2 pathway and inhibition of autophagy: In acute respiratory distress syndrome (ARDS) models, this compound was found to activate the ERK1/2 pathway and inhibit autophagy, potentially exacerbating lung injury. []
- Suppression of HBV transcription and replication: Research suggests that this compound can suppress Hepatitis B virus (HBV) by targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα) and reducing HBV core promoter activity. []
Q3: What are the potential therapeutic applications of this compound based on its observed effects in preclinical studies?
A3: Preclinical studies suggest that this compound holds therapeutic potential for:
- Diffuse large B-cell lymphoma (DLBCL): Studies have demonstrated that this compound exhibits anti-lymphoma effects, potentially by inhibiting the PI3K/Akt/mTOR signaling pathway and enhancing the sensitivity of DLBCL cells to chemotherapeutic agents like Doxorubicin and bendamustine. [, ]
- Hepatitis B: this compound has been shown to inhibit HBV transcription and replication in vitro and in vivo, indicating potential as an antiviral agent. []
Q4: Has this compound been tested in clinical trials for any disease indications?
A4: At present, there is no publicly available information regarding clinical trials involving this compound. Further research is needed to evaluate its safety and efficacy in humans.
Q5: Are there any known safety concerns or toxicities associated with this compound?
A5: While preclinical studies provide valuable insights into the potential applications and mechanisms of action of this compound, it is crucial to note that comprehensive toxicity and safety profiles have yet to be established. Further research is required to fully understand the potential adverse effects of this compound.
Q6: What is the role of SIRT6 in cell senescence and aging, and how does this compound impact this process?
A6: SIRT6 plays a complex role in cell senescence and aging, and its function can vary depending on the cellular context. Studies suggest that downregulation of SIRT6 can contribute to cellular senescence. [] Research using the CD38 inhibitor Cyanidin-3-O-glucoside (C3G) demonstrated that inhibiting CD38 increased SIRT6 expression and inhibited cell senescence, while this compound, as a SIRT6 inhibitor, exacerbated the senescent process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


